4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23N3O3S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
Compounds related to 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide have been utilized in heterocyclic synthesis, contributing to the development of new pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases their versatility in creating a variety of biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
Several benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy. This suggests potential therapeutic applications of compounds structurally similar to this compound in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-Inflammatory and Antioxidant Properties
The synthesis of novel celecoxib derivatives, including those with thiazolidinone cores, has shown promising anti-inflammatory, analgesic, antioxidant, and anticancer activities. These findings open the door for the development of new therapeutic agents leveraging the structural features of benzamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial Applications
New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and shown potent antimicrobial activity against various pathogenic strains. This highlights the potential of thiazole and benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole sulfonamide compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Indole sulfonamides are often involved in pathways related to cellular signaling and metabolism . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications. Future studies should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound. Similar compounds have shown to exhibit cellular potency, as measured by inhibition of certain metabolic processes
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-2-18-7-9-19(10-8-18)23-17-33-26(27-23)28-25(30)21-11-13-22(14-12-21)34(31,32)29-16-15-20-5-3-4-6-24(20)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVOOKXELYEDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.